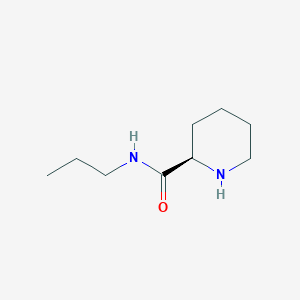

(2R)-N-propylpiperidine-2-carboxamide

Description

Properties

IUPAC Name |

(2R)-N-propylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDKXVVKOCEJEY-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H]1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-N-propylpiperidine-2-carboxamide chemical structure

An In-Depth Technical Guide to (2R)-N-propylpiperidine-2-carboxamide (Ropivacaine)

Introduction: Unveiling a Modern Anesthetic

(2R)-N-propylpiperidine-2-carboxamide, more commonly known as Ropivacaine, is a potent and long-acting local anesthetic belonging to the amino amide class.[1][2] As the pure S-(-)-enantiomer, its development was a significant step forward in anesthetic safety, offering a reduced potential for cardiotoxicity and central nervous system (CNS) toxicity compared to its racemic predecessor, bupivacaine.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the chemical structure, synthesis, mechanism of action, and pharmacological profile of this essential therapeutic agent. Ropivacaine is extensively used for surgical anesthesia and acute pain management, including epidural blocks for surgery and labor analgesia.[1][4]

Physicochemical Properties

The specific stereochemistry and physicochemical properties of Ropivacaine are fundamental to its clinical efficacy and safety profile. It is a white crystalline powder with an intermediate degree of lipid solubility compared to bupivacaine and mepivacaine.[5]

| Property | Value | Source(s) |

| IUPAC Name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | [2] |

| Synonyms | Ropivacaine, Naropin | [2][5] |

| CAS Number | 84057-95-4 | [2] |

| Molecular Formula | C₁₇H₂₆N₂O | [2] |

| Molar Mass | 274.408 g·mol⁻¹ | [2] |

| Melting Point | 144 to 146 °C (291 to 295 °F) | [2] |

| pKa | 8.07 in 0.1 M KCl solution | [5] |

| Solubility in water | 53.8 mg/mL at 25°C (as HCl salt) | [5] |

| Appearance | White to off-white powder | [6] |

Enantioselective Synthesis of Ropivacaine

The synthesis of Ropivacaine as a single enantiomer is critical to its improved safety profile. The most common synthetic routes start with the chiral precursor L-pipecolic acid ((S)-piperidine-2-carboxylic acid).[7] The synthesis involves two key transformations: the amidation of the carboxylic acid with 2,6-dimethylaniline and the subsequent N-alkylation of the piperidine nitrogen with a propyl group.[7][8]

Synthetic Workflow Diagram

Caption: Synthetic pathway for Ropivacaine HCl.

Detailed Experimental Protocol

The following protocol is a generalized representation of a common synthetic route.

Step 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

-

Activation of L-Pipecolic Acid: L-pipecolic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent.[7][8] The reaction is usually performed at a controlled temperature to avoid side reactions.

-

Amidation: The resulting L-pipecoloyl chloride hydrochloride is then reacted with 2,6-dimethylaniline.[7] This condensation reaction forms the amide bond, yielding (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[9] The reaction is often carried out in the presence of a base to neutralize the HCl generated.

Step 2: N-Alkylation to form Ropivacaine

-

Reaction Setup: The intermediate, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is dissolved in a suitable organic solvent like dimethylformamide (DMF) or acetonitrile.[7][10]

-

Addition of Reagents: A base, such as potassium carbonate (K₂CO₃), is added to the mixture to act as an acid scavenger.[7] 1-Bromopropane is then added as the alkylating agent to introduce the propyl group onto the piperidine nitrogen.[8]

-

Reaction Conditions: The reaction mixture is heated, for instance at 80°C for several hours, to drive the N-alkylation to completion.[7] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is worked up to remove inorganic salts and unreacted starting materials. This typically involves filtration, extraction with an organic solvent, and washing with water. The crude Ropivacaine base is then purified, often by column chromatography or recrystallization.

Step 3: Formation of Ropivacaine Hydrochloride

-

The purified Ropivacaine base is dissolved in a suitable solvent, such as isopropanol or acetone.[11]

-

Hydrochloric acid (HCl) is then added to protonate the basic nitrogen atom of the piperidine ring, leading to the precipitation of Ropivacaine hydrochloride as a crystalline solid.[11]

-

The final product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Pharmacology and Mechanism of Action

Ropivacaine, like other local anesthetics of the amide class, exerts its effect by blocking nerve impulse conduction.[5][12] The primary mechanism of action is the reversible inhibition of sodium ion influx through voltage-gated sodium channels in neuronal membranes.[1][3][4]

By binding to the sodium channels in their open state, Ropivacaine prevents the large, transient increase in sodium permeability that is necessary for the generation and propagation of an action potential.[4][12] This action increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential.[5][12] A key feature of Ropivacaine is its differential sensory-motor blockade; it has a selective action on pain-transmitting Aδ and C nerve fibers over Aβ fibers, which are involved in motor function.[3] This is attributed to its lower lipophilicity compared to bupivacaine, which results in less penetration of large, myelinated motor fibers.[3]

Mechanism of Action Diagram

Caption: Ropivacaine blocks sodium ion influx.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The systemic concentration and disposition of Ropivacaine are influenced by the dose, route of administration, and vascularity of the injection site.[5]

-

Absorption: Ropivacaine shows complete and biphasic absorption from the epidural space.[5] The slow absorption phase is the rate-limiting factor in its elimination, which explains why the terminal half-life is longer after epidural administration compared to intravenous injection.[5]

-

Distribution: It has a volume of distribution of approximately 41 liters and is about 94% bound to plasma proteins, primarily α1-acid glycoprotein.[4][5] An increase in this protein post-surgery can lead to a rise in total plasma concentrations of Ropivacaine during continuous epidural infusion.[5]

-

Metabolism: Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes.[3] The main metabolic pathways are aromatic hydroxylation to 3'-hydroxy-ropivacaine (mediated by CYP1A2) and N-dealkylation to 2',6'-pipecoloxylidide (PPX) (mediated by CYP3A4).[3]

-

Excretion: The kidneys are the primary route of excretion, with approximately 86% of the drug eliminated in the urine after intravenous administration, with only about 1% as the unchanged drug.[3][4][13]

Key Pharmacokinetic Parameters

| Parameter | Value | Route of Administration |

| Terminal Half-Life | 1.8 (± 0.7) hours | Intravenous |

| Terminal Half-Life | 4.2 (± 1.0) hours | Epidural |

| Volume of Distribution (Vd) | 41 (± 7) Liters | Intravenous |

| Plasma Protein Binding | ~94% | - |

| Renal Excretion | ~86% | - |

Data sourced from multiple references.[3][4][5]

Analytical Methodologies

The quality control and analysis of Ropivacaine in pharmaceutical formulations and biological samples are crucial. High-Performance Liquid Chromatography (HPLC) is a standard method used for assay and impurity profiling. Other analytical techniques that can be employed for structural elucidation and characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For confirming the chemical structure.

-

Mass Spectrometry (MS): For determining the molecular weight and fragmentation patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: For identifying functional groups.

Conclusion

(2R)-N-propylpiperidine-2-carboxamide, or Ropivacaine, stands as a cornerstone of modern regional anesthesia and pain management. Its development as a pure S-enantiomer underscores the importance of stereochemistry in drug design to enhance safety and efficacy. A thorough understanding of its synthesis, physicochemical properties, and pharmacological profile is essential for researchers and clinicians working to optimize its use and develop the next generation of anesthetic agents. This guide has provided a detailed technical foundation to support these endeavors.

References

-

Ropivacaine - StatPearls - NCBI Bookshelf. (2025, April 26). National Center for Biotechnology Information. [Link]

-

Ropivacaine Hydrochloride - Massive Bio. (2026, February 18). Massive Bio. [Link]

-

Naropin® (ropivacaine HCl) Injection - accessdata.fda.gov. (2018, November 15). U.S. Food and Drug Administration. [Link]

-

Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [Link]

-

Ropivacaine: A review of its pharmacology and clinical use - PMC. National Center for Biotechnology Information. [Link]

-

ROPIVACAINE - New Drug Approvals. (2021, October 28). New Drug Approvals. [Link]

- CN103086954A - Method for preparing ropivacaine - Google Patents.

-

Ropivacaine - Wikipedia. Wikipedia. [Link]

-

(S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride - ChemBK. (2024, April 9). ChemBK. [Link]

-

Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). ResearchGate. [Link]

- WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents.

Sources

- 1. massivebio.com [massivebio.com]

- 2. Ropivacaine - Wikipedia [en.wikipedia.org]

- 3. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. chembk.com [chembk.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]

- 9. evitachem.com [evitachem.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 12. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

The Stereoselective Mechanism of Action of (R)-Ropivacaine on Voltage-Gated Sodium Channels

Executive Summary

Ropivacaine is a widely utilized amino-amide local anesthetic, distinguished in clinical practice by its formulation as a pure S(-)-enantiomer (Naropin) to minimize systemic toxicity[1]. However, understanding the pharmacodynamics of its dextrorotatory counterpart, (R)-ropivacaine (also classified as (+)-ropivacaine or pharmacopeial Impurity G), is critical for toxicological profiling and advanced drug development[2]. The stereochemistry of the piperidine ring fundamentally alters the molecule's binding kinetics to voltage-gated sodium channels (VGSCs). This whitepaper provides an in-depth mechanistic analysis of how the 3D spatial orientation of (R)-ropivacaine dictates its state-dependent blockade, stereoselective affinity, and pronounced cardiotoxic profile compared to its clinical (S)-isomer[3].

Molecular Mechanism of Action on VGSCs

The core mechanism of (R)-ropivacaine relies on the reversible inhibition of neuronal and cardiac sodium ion influx, which arrests the depolarization phase of the action potential[4]. This process is highly dependent on the physicochemical properties of the molecule and the conformational state of the target channel.

Membrane Penetration and Intracellular Ionization

(R)-ropivacaine is a weak base with a pKa of approximately 8.1. In the extracellular space at physiological pH (7.4), a fraction of the drug exists as a lipophilic, unionized free base. This uncharged form is required to diffuse across the lipid-rich neuronal or cardiomyocyte membrane[5]. Once the molecule enters the axoplasm or intracellular space—which is slightly more acidic—it undergoes protonation. The resulting ionized (cationic) form is the active pharmacophore that interacts with the receptor[5].

Receptor Binding and State-Dependent Blockade

The ionized (R)-ropivacaine binds to a highly conserved receptor site located on the intracellular face of the VGSC alpha-subunit (specifically within the S6 segments of domains I, III, and IV)[4][6]. VGSCs cycle through three primary conformational states: resting, open, and inactivated.

-

High-Affinity Binding: (R)-ropivacaine exhibits a low affinity for resting channels but a remarkably high affinity for the open and inactivated states[1][7].

-

Use-Dependent Blockade: By binding to the intracellular pore during the action potential, the drug stabilizes the channel in the inactivated state, preventing the influx of sodium ions and halting the transition back to the resting state[4][6]. Consequently, rapidly firing neurons or tachycardic cardiac tissues are blocked more intensely—a phenomenon known as use-dependent or phasic blockade[5][8].

Molecular pathway of (R)-Ropivacaine penetrating the membrane and blocking VGSCs.

Stereoselective Kinetics: The Causality of Toxicity

The pharmaceutical industry specifically isolated the (S)-enantiomer of ropivacaine due to the severe cardiotoxic potential of the (R)-enantiomer[9]. The causality behind this toxicity lies in the stereoselective binding kinetics at the cardiac sodium channel (Nav1.5).

The 3D spatial orientation of the dextrorotatory (R)-propyl group sterically aligns more optimally with the hydrophobic binding pocket of the inactivated Nav1.5 channel compared to the (S)-propyl group. This optimal fit results in two critical kinetic shifts:

-

Faster Association: (R)-ropivacaine interacts faster and more potently with the inactivated state of the sodium channel[10].

-

Slower Dissociation (Diastolic Recovery): The most critical determinant of local anesthetic cardiotoxicity is the dissociation time constant (

) during diastole[11]. (R)-ropivacaine dissociates significantly slower from cardiac sodium channels than (S)-ropivacaine. During rapid heart rates, the channels do not have sufficient time to recover from the (R)-enantiomer block before the next action potential. This leads to a progressive accumulation of blocked channels, causing a severe depression of the maximum rate of depolarization (

Quantitative Pharmacodynamic Summary

To contextualize the stereoselective differences, the following table summarizes the comparative pharmacodynamics of the pipecoloxylidide enantiomers at the VGSC interface.

| Pharmacodynamic Property | (R)-Ropivacaine ((+)-Enantiomer) | (S)-Ropivacaine ((-)-Enantiomer) |

| Clinical Status | Pharmacological Impurity (Impurity G)[2] | FDA-Approved Clinical Drug[7] |

| Affinity for Inactivated State | High (Rapid association kinetics)[10] | Moderate (Slower association) |

| Nav1.5 Dissociation Rate | Slow (Accumulates during diastole)[11] | Fast (Rapid diastolic recovery)[5] |

| Cardiotoxicity Profile | High (Arrhythmogenic, profound QRS widening)[8] | Low (Wider safety margin)[10] |

| Use-Dependent Blockade | Highly pronounced at rapid frequencies | Moderate |

Experimental Methodologies for Mechanistic Validation

To rigorously validate the state-dependent blockade and stereoselective kinetics of (R)-ropivacaine, application scientists rely on self-validating in vitro systems. The following protocols detail the causality behind the experimental design.

Protocol 1: Quantifying Use-Dependent Blockade via Whole-Cell Patch-Clamp

This protocol is designed to isolate sodium currents (

-

Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels. Causality: Using a heterologous expression system isolates the specific channel subtype, eliminating interference from native neuronal channels.

-

Intracellular/Extracellular Solutions: Prepare an extracellular bath solution with physiological

and an intracellular pipette solution where -

Whole-Cell Configuration: Form a giga-ohm seal with a borosilicate glass micropipette and apply brief negative pressure to rupture the membrane patch.

-

Baseline Recording: Apply a train of 20 depolarizing pulses (from a holding potential of -100 mV to -10 mV) at 10 Hz. Record the baseline

amplitude. -

Drug Perfusion: Perfuse the bath with 10 µM (R)-ropivacaine until steady-state block is achieved.

-

Kinetic Analysis: Re-apply the 10 Hz pulse train. Measure the fractional reduction of

from the 1st to the 20th pulse to quantify use-dependent block. Apply a two-pulse recovery protocol with varying interpulse intervals to calculate the dissociation time constant (

Step-by-step patch-clamp electrophysiology workflow for evaluating use-dependent blockade.

Protocol 2: Mapping the Binding Pocket via Site-Directed Mutagenesis

To prove that (R)-ropivacaine's blockade is mediated by direct receptor binding rather than non-specific lipid bilayer fluidization, site-directed mutagenesis is employed.

-

Plasmid Construction: Utilize PCR-based mutagenesis to introduce a point mutation (F1760A) in the Domain IV S6 segment of the wild-type Nav1.5 cDNA. Causality: Phenylalanine 1760 is hypothesized to form a critical

stacking interaction with the aromatic ring of the local anesthetic. Mutating it to Alanine removes this interaction. -

Transfection & Verification: Transiently transfect the mutant plasmids into CHO cells alongside a GFP reporter. Verify successful expression via fluorescence microscopy prior to patching.

-

Affinity Measurement: Perform voltage-clamp recordings in the presence of (R)-ropivacaine. Construct a steady-state inactivation curve. Causality: If the F1760A mutation abolishes the hyperpolarizing shift typically induced by the drug, it definitively validates that the (R)-enantiomer's mechanism is driven by direct interaction at this specific intracellular locus.

References

1.1 2.9 3. 4 4. 7 5. 5 6. 8 7.10 8.6 9.2 10.3 11.11

Sources

- 1. Ropivacaine (Chapter 66) - The Essence of Analgesia and Analgesics [cambridge.org]

- 2. CAS 98717-16-9: (+)-Ropivacaine | CymitQuimica [cymitquimica.com]

- 3. partone.litfl.com [partone.litfl.com]

- 4. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]

- 5. partone.litfl.com [partone.litfl.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. saspublishers.com [saspublishers.com]

- 9. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jvsmedicscorner.com [jvsmedicscorner.com]

The Piperidine Carboxamide Scaffold: A Comprehensive Guide to Biological Activity and Therapeutic Targeting

Executive Summary

The piperidine carboxamide structural motif has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. Characterized by a saturated six-membered nitrogen heterocycle coupled with a carboxamide moiety, this framework offers exceptional physicochemical properties. The basic piperidine nitrogen facilitates favorable aqueous solubility and salt formation at physiological pH, while the carboxamide group acts as a robust hydrogen bond donor and acceptor, enabling highly specific target protein interactions.

This technical guide synthesizes current research on the biological activity of piperidine carboxamide derivatives, detailing their mechanisms across neurological, oncological, and infectious disease targets. By bridging structural design with field-proven experimental protocols, this document serves as an authoritative resource for drug development professionals.

Molecular Targets and Biological Activities

Neurological and Pain Management Targets

Piperidine carboxamide derivatives have shown profound efficacy in modulating ion channels and receptors central to nociception and neuroprotection.

-

TRPV1 and TRPA1 Modulation: The Transient Receptor Potential Vanilloid-1 (TRPV1) and Ankyrin 1 (TRPA1) are critical non-selective cation channels involved in pain sensation. A series of piperidine carboxamides featuring benzoxazinone polar head groups have been developed as potent TRPV1 antagonists, achieving high potency in cell-based assays[1][2]. Similarly, piperidine carboxylates and carboxamides have been identified as noncovalent partial agonists of TRPA1, binding to an evolutionarily conserved site to modulate channel gating[3].

-

Calpain Inhibition: Overactivation of calpain, a calcium-dependent cysteine protease, is implicated in neurodegeneration. Keto-amide derivatives of piperidine carboxamides in the P2 region exhibit profound

-calpain inhibition (e.g., -

Sigma-1 (

) Receptor Ligands: The -

CGRP Receptor Antagonism: Piperidinone carboxamide azaindane derivatives act as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. By blocking CGRP-mediated vasodilation of the middle meningeal artery, these compounds are highly effective in the prevention and treatment of migraines[6].

Oncology: ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose hyperactivation drives tumor cell proliferation. Piperidine carboxamide derivatives have demonstrated significant anti-tumor activity in Karpas-299 cell models[7]. Advanced 3D-QSAR modeling (Topomer CoMFA and CoMSIA) has elucidated the structure-activity relationship (SAR) of these derivatives, showing that substituent tuning on the piperidine ring directly correlates with

Antimicrobial and Antiviral Activity

Sulfonyl derivatives of piperidine-3-carboxylic acid, synthesized via amide coupling with substituted sulphonyl chlorides, represent a vital class of antimicrobial agents. These sulphonamide derivatives exhibit moderate to good Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi[9]. Furthermore, specific 4-piperidinecarboxamide derivatives have been benchmarked for their antiviral properties, notably as C-C chemokine receptor type 5 (CCR5) inhibitors[10].

Quantitative Data Presentation

The following tables summarize the binding affinities, inhibitory concentrations, and antimicrobial metrics of key piperidine carboxamide derivatives.

Table 1: Neurological & Pain Target Affinities

| Target | Derivative Class / Structural Feature | Activity Metric | Primary Indication |

| TRPV1 | Benzoxazinone amides | Pain management / Analgesia | |

| TRPA1 | Piperidine carboxamides | Respiratory diseases, Itch | |

| Keto amides (e.g., Compound 11j) | Anticonvulsive, Neuroprotection | ||

| High Affinity ( | Neuromodulation | ||

| CGRP | Piperidinone azaindanes | Potent | Migraine treatment |

Table 2: Oncology & Antimicrobial Efficacy

| Target / Organism | Derivative Class | Activity Metric | Primary Indication |

| ALK (Karpas-299) | 3D-QSAR optimized derivatives | Cancer Therapy | |

| Gram(+)/(-) Bacteria | Sulfonyl piperidine carboxamides | Moderate-Good MIC | Bacterial Infections |

| Pathogenic Fungi | Sulfonyl piperidine carboxamides | Moderate-Good MIC | Dermatomycosis / Systemic Fungal |

Mechanistic & Workflow Visualizations

To conceptualize the biological integration and discovery pipeline of these derivatives, the following logical architectures are provided.

Mechanism of action for piperidine carboxamides in modulating TRPV1/TRPA1 pain signaling pathways.

Iterative 3D-QSAR drug discovery workflow for optimizing piperidine carboxamide derivatives.

Field-Proven Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols emphasize the causality behind critical experimental choices.

Protocol 1: Radioligand Binding Assay for Receptors

This protocol determines the binding affinity (

-

Membrane Preparation: Homogenize guinea pig liver (a rich source of

receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining an ice-cold environment prevents proteolytic degradation of the receptor during mechanical disruption[5]. -

Radioligand Selection: Utilize

-(+)-pentazocine as the radioligand. Causality: (+)-Pentazocine is highly selective for the -

Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged basic piperidine nitrogen and the radioligand.

-

Incubation & Termination: Incubate the membrane homogenate, radioligand, and varying concentrations of the test compound for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration, followed by three washes with ice-cold buffer to remove unbound ligand.

-

Data Analysis: Measure retained radioactivity using liquid scintillation counting. Convert

values to

Protocol 2: In Vitro Calpain Inhibition Assay

This protocol evaluates the

-

Buffer Formulation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

, and 5 mM DTT. Causality: Calpain is strictly calcium-dependent. DTT is required to keep the active-site cysteine residue in a reduced, nucleophilic state[4]. -

Substrate Selection: Use the fluorogenic substrate Suc-Leu-Tyr-AMC. Causality: Cleavage of the AMC (7-amino-4-methylcoumarin) fluorophore allows for continuous, real-time kinetic monitoring of the initial reaction velocity (

), avoiding the artifacts common in end-point assays. -

Enzyme-Inhibitor Pre-incubation: Incubate purified

-calpain with the piperidine carboxamide derivative for 10 minutes prior to substrate addition. Causality: Keto-amides often act as reversible covalent inhibitors; pre-incubation allows the establishment of the enzyme-inhibitor equilibrium complex. -

Measurement: Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) for 15 minutes. Calculate the

by plotting the steady-state velocities against inhibitor concentrations using Morrison's equation for tight-binding inhibitors.

Protocol 3: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol assesses the antimicrobial activity of sulfonyl piperidine carboxamides.

-

Inoculum Preparation: Standardize bacterial/fungal suspensions to a 0.5 McFarland standard (

CFU/mL) and dilute 1:100 in Mueller-Hinton Broth. -

Compound Dilution: Perform two-fold serial dilutions of the piperidine carboxamide derivative in a 96-well microtiter plate. Causality: Serial dilution provides a logarithmic concentration gradient necessary to pinpoint the exact threshold of inhibition[9][10].

-

Incubation & Indicator Addition: Incubate plates at 37°C for 24 hours. Add 30

L of 0.015% resazurin dye to each well and incubate for an additional 2 hours. Causality: Resazurin acts as a metabolic indicator. Viable cells reduce the blue dye to pink, fluorescent resorufin. This colorimetric shift provides a highly reliable visual confirmation of MIC, circumventing false readings caused by compound precipitation that alters optical density.

Conclusion

The piperidine carboxamide scaffold represents a cornerstone of modern rational drug design. Its ability to be finely tuned—whether through 3D-QSAR optimization for ALK inhibition, polar head group substitution for TRPV1 antagonism, or sulfonyl coupling for antimicrobial action—demonstrates an unparalleled structural plasticity. By adhering to the rigorous experimental and analytical frameworks outlined in this guide, researchers can confidently leverage this scaffold to develop next-generation therapeutics with high target specificity and favorable pharmacokinetic profiles.

References

- Arabian Journal of Chemistry - Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis URL

- Benchchem - Benchmarking 4-Piperidinecarboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals URL

- Bioorganic & Medicinal Chemistry Letters (PubMed)

- Asian Journal of Chemistry - Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling URL

- University of Trieste (ArTS)

- Bioorganic & Medicinal Chemistry Letters (PubMed)

- Thieme Connect / PNAS - Investigating TRPA1 Modulation with Noncovalent Piperidine Carboxamide Based Binders URL

- Thieme Connect - 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors URL

- Google Patents - US8912210B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists URL

Sources

- 1. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arts.units.it [arts.units.it]

- 6. US8912210B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]

- 7. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide on (2R)-N-Propylpiperidine-2-Carboxamide: Solubility Profiles and pKa Determination

Executive Summary

(2R)-N-propylpiperidine-2-carboxamide (formally designated in IUPAC as (2R)-1-propylpiperidine-2-carboxamide) is a critical chiral building block and intermediate in the synthesis of pipecoloxylidide local anesthetics. While its S-enantiomer is the direct precursor to the widely used anesthetic Ropivacaine, the R-enantiomer is heavily scrutinized in stereochemical purity assays, enantiomeric profiling, and pharmacokinetic degradation studies.

This whitepaper elucidates the physicochemical properties of the compound—specifically its acid dissociation constant (pKa) and thermodynamic solubility—and provides field-proven, self-validating methodologies for their empirical determination.

Structural Chemistry & Mechanistic Basis

The molecule consists of a piperidine ring substituted at the N1 position with a propyl group and at the C2 position with a primary carboxamide.

-

Stereochemistry: The (2R) absolute configuration dictates its 3D spatial orientation. While enantiomers share identical scalar physicochemical properties (such as solubility in achiral solvents or pKa), the specific spatial arrangement of the (2R) isomer drastically affects its interactions in chiral environments, such as chiral stationary phases in chromatography or stereoselective enzymatic binding pockets.

-

Electronic Effects on pKa: The basicity of the molecule is governed by the tertiary piperidine nitrogen. An unsubstituted piperidine exhibits a pKa of ~11.2. While N-alkylation with a propyl group typically maintains high basicity, the adjacent carboxamide group at C2 exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen lone pair, stabilizing the free base and destabilizing the conjugate acid. Consequently, the pKa drops to approximately 8.15 , closely mirroring the.

Physicochemical Data Profiles

Quantitative data for (2R)-1-propylpiperidine-2-carboxamide is summarized below to facilitate rapid comparison during pre-formulation or analytical method development.

Table 1: Physicochemical Properties Summary

| Property | Value (Free Base) | Value (HCl Salt) |

| Molecular Weight | 170.25 g/mol | 206.71 g/mol |

| pKa (at 25°C) | 8.15 ± 0.1 | N/A (Ionized form) |

| LogP (Octanol/Water) | ~1.2 | < 0 (Highly hydrophilic) |

| Aqueous Solubility (pH 7.4) | ~15 mg/mL | > 100 mg/mL |

| Solubility in Ethanol | > 50 mg/mL | > 50 mg/mL |

Table 2: Comparative pKa of Pipecoloxylidide Derivatives

| Compound | pKa | Structural Difference |

| Piperidine | 11.22 | Unsubstituted secondary amine |

| 1-Propylpiperidine | 10.40 | N-propyl substitution |

| (2R)-1-propylpiperidine-2-carboxamide | ~8.15 | Addition of C2 carboxamide |

| Ropivacaine | 8.07 | N-(2,6-dimethylphenyl) on carboxamide |

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the empirical determination of pKa and solubility must follow self-validating systems. As an application scientist, it is imperative not just to execute steps, but to engineer protocols that inherently flag their own errors.

Potentiometric Determination of pKa

Potentiometric titration is the gold standard for determining the pKa of ionizable amines lacking strong UV chromophores.

Causality & Design Choices: We utilize a 0.15 M KCl background electrolyte rather than pure water. Why? Because maintaining a constant ionic strength stabilizes the activity coefficients of the ions during titration. This ensures that the calculated pKa is a true thermodynamic constant rather than a concentration-dependent apparent value. Furthermore, titrations must be performed under a nitrogen blanket to prevent atmospheric CO₂ absorption, which forms carbonic acid and artificially skews the titration curve.

Self-Validating Protocol:

-

Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution.

-

Acidification: Lower the pH to ~3.0 using 0.1 N HCl to fully protonate the piperidine nitrogen.

-

Titration: Titrate with 0.1 N NaOH in 0.05 mL increments under a nitrogen blanket.

-

Validation (The Blank): Perform a blank titration (solvent only). Subtract the blank curve from the sample curve to generate a Bjerrum plot. The pKa is identified at the half-equivalence point.

Fig 1. Self-validating potentiometric titration workflow for pKa determination.

Thermodynamic Solubility via Shake-Flask Method

Unlike kinetic solubility, which can be artificially high due to supersaturation, thermodynamic solubility represents the true equilibrium between the solid lattice and the solvated state.

Causality & Design Choices: Because (2R)-1-propylpiperidine-2-carboxamide lacks extended pi-conjugation (no aromatic ring), its UV absorbance relies solely on the amide bond's n→π* and π→π* transitions. Therefore, HPLC quantification must utilize a low-wavelength UV detector (e.g., 210 nm).

Self-Validating Protocol:

-

Saturation: Add an excess of (2R)-1-propylpiperidine-2-carboxamide (solid) to 5 mL of the target solvent (e.g., pH 7.4 phosphate buffer).

-

Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 °C at 300 rpm for 24 hours.

-

Phase Separation: Extract a 1 mL aliquot and centrifuge at 15,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to account for filter binding).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV at 210 nm.

-

Equilibrium Verification: Repeat steps 3-4 at 48 hours. The system self-validates if the concentration difference between 24h and 48h is < 2%. If the concentration increases, equilibrium was not achieved, and shaking must continue.

Fig 2. Shake-flask method with equilibrium verification for thermodynamic solubility.

Conclusion

The physicochemical profiling of (2R)-N-propylpiperidine-2-carboxamide reveals a moderately lipophilic, basic amine with a pKa heavily modulated by the alpha-carboxamide group. Understanding the causality behind its ionization state and solubility is essential for optimizing extraction protocols, chromatographic enantioseparations, and downstream synthetic applications in pharmaceutical development.

References

Synthesis and Characterization of Pipecolic Acid Derivatives: A Technical Guide for Advanced Drug Development

Executive Summary

L-Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic cyclic α-amino acid that serves as a critical, conformationally restricted building block in modern drug discovery. Its derivatives are foundational to the architecture of numerous pharmacologically active compounds, including the local anesthetics ropivacaine and bupivacaine, the antithrombotic agent argatroban, and complex immunosuppressive macrolides such as rapamycin and FK506 .

The rigid piperidine ring restricts the conformational space of peptide backbones, thereby enhancing proteolytic stability and target binding affinity. However, the asymmetric synthesis and precise structural characterization of heavily substituted pipecolic acid derivatives present significant technical challenges. This whitepaper systematically deconstructs the causality behind modern synthetic strategies—transitioning from traditional chiral pool methods to cutting-edge biocatalysis—and establishes self-validating analytical workflows for their characterization.

Mechanistic Rationale in Asymmetric Synthesis

The selection of a synthetic route for pipecolic acid derivatives is dictated by the required substitution pattern, scalability, and the necessity for absolute stereocontrol.

Chemical Asymmetric Synthesis

Historically, the chiral pool approach utilizing linear proteinogenic α-amino acids (e.g., L-lysine) or carbohydrates has been the standard. However, accessing highly functionalized (e.g., C-6 substituted) derivatives requires more sophisticated methodologies. Asymmetric Aza-Diels-Alder reactions utilizing chiral 2-aminodienes and imines have emerged as a powerful tool to construct enantiomerically pure 4-piperidones. These intermediates can be subsequently oxidized to yield highly substituted pipecolic acid derivatives . The causality here is clear: the rigid transition state of the[4+2] cycloaddition ensures that the stereocenters are set with high diastereoselectivity, which is otherwise difficult to achieve via simple cyclization of linear precursors.

Biocatalytic Synthesis via Imine Reductases (IREDs)

Chemical hydrogenation of cyclic imines often suffers from poor enantioselectivity and requires heavy-metal catalysts. To circumvent this, the field has rapidly pivoted toward biocatalysis. Imine reductases (IREDs) are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of cyclic imines, such as Δ1-piperideine-2-carboxylate, directly into L- or D-pipecolic acid .

The Causality of Enzymatic Stereocontrol: In aqueous media, the intermediate α-keto acid spontaneously cyclizes to form an imine. This cyclic imine is thermodynamically favored but prone to hydrolysis. IREDs capture this transient cyclic imine within a highly specific chiral binding pocket. By positioning the NAD(P)H cofactor strictly to one face of the imine double bond (Re or Si face), the enzyme enforces a stereospecific hydride transfer, routinely achieving >99% enantiomeric excess (ee).

Biocatalytic cascade for L-pipecolic acid synthesis via imine reductase.

Advanced Characterization Workflows

Validating the stereochemical integrity of pipecolic acid derivatives requires an orthogonal analytical approach.

Chiral HPLC for Enantiomeric Excess

Because pipecolic acid lacks a strong UV chromophore, direct HPLC analysis is challenging. Derivatization (e.g., Fmoc, Boc, or heptafluorobutyl chloroformate) is required to enhance UV/Fluorescence detection and to introduce steric bulk that improves interaction with the chiral stationary phase (CSP) . Chiral recognition relies on the "three-point interaction model," where the derivatized pipecolic acid forms transient diastereomeric complexes with the CSP (e.g., immobilized polysaccharides like CHIRALPAK IC). The difference in the free energy of these transient complexes results in baseline resolution of the enantiomers.

NMR Spectroscopy and X-Ray Crystallography

Multinuclear NMR (1H, 13C, NOESY) is utilized to determine the relative stereochemistry of substituted ring positions. However, for absolute configuration and target-binding validation, X-ray crystallography remains the gold standard. For instance, crystallographic and NMR studies of pipecolic acid derivatives bound to the Burkholderia pseudomallei immunophilin (BpML1) demonstrated how the rigid piperidine ring optimally occupies the enzymatic active site, guiding the rational design of novel antimicrobials without immunosuppressive side effects .

Comprehensive analytical workflow for the characterization of pipecolic acid derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Biocatalytic Synthesis of (S)-Pipecolic Acid

Objective: Convert L-lysine to (S)-pipecolic acid using a dual-enzyme cascade.

-

Reaction Setup: Prepare a 100 mM solution of L-lysine in 50 mM Tris-HCl buffer (pH 7.5).

-

Enzyme Addition: Add L-lysine α-oxidase (1 U/mL), (S)-selective Imine Reductase (IRED, 2 U/mL), glucose dehydrogenase (GDH, 5 U/mL), glucose (150 mM), and NADP+ (1 mM).

-

Causality Check: GDH and glucose serve as a cofactor recycling system. Without this, the stoichiometric requirement for NADPH would make the reaction economically unviable.

-

-

Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

-

Validation (In-Process): Withdraw a 50 µL aliquot at 12 hours. Derivatize with Fmoc-Cl and analyze via LC-MS. Proceed to isolation only if the mass corresponding to the imine intermediate (m/z 128) has fully transitioned to the pipecolic acid product (m/z 130).

-

Isolation: Quench the reaction by heating to 85°C for 10 mins to denature proteins. Centrifuge, filter the supernatant, and purify via cation-exchange chromatography (Dowex 50WX8).

Protocol 2: Chiral HPLC Determination of Enantiomeric Purity

Objective: Quantify the enantiomeric excess (ee) of the synthesized pipecolic acid.

-

Sample Preparation: React 5 mg of purified pipecolic acid with Fmoc-Cl (1.2 eq) in a mixture of 10% Na2CO3 and dioxane for 2 hours. Extract with ethyl acetate, dry, and reconstitute in HPLC-grade Hexane/Isopropanol (80:20).

-

System Setup: Use a CHIRALPAK IC column (250 × 4.6 mm, 5 µm). Set column temperature to 25°C.

-

Validation (System Suitability): Critical Step. Inject a derivatized racemic standard of (R/S)-pipecolic acid. Adjust the mobile phase flow rate (typically 1.0 mL/min) until baseline resolution (Rs > 1.5) is achieved between the two enantiomeric peaks.

-

Analysis: Inject the asymmetric reaction product. Calculate ee using the formula: ee (%) = [(Area S - Area R) / (Area S + Area R)] × 100.

Quantitative Data Presentation

The table below summarizes the comparative efficiency of various synthetic strategies for pipecolic acid derivatives, highlighting the superiority of biocatalytic methods in achieving absolute stereocontrol.

| Synthetic Strategy | Starting Material | Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) | Key Limitation / Advantage |

| Chiral Pool | L-Lysine | Chemical Oxidants | 65 - 75 | > 95% | Multi-step protection/deprotection required. |

| Aza-Diels-Alder | 2-Aminodienes | Lewis Acid (e.g., TiCl4) | 70 - 85 | 90 - 96% | Excellent for highly substituted (C-6) derivatives. |

| Asymmetric Hydrogenation | Picolinic Acid | Rh/Ru Chiral Complexes | 80 - 90 | 85 - 92% | High cost of transition metals; trace metal contamination. |

| Biocatalysis (IREDs) | Cyclic Imine | Imine Reductase + NADPH | > 90 | > 99% | Highly sustainable; requires cofactor recycling system. |

References

[1] Asymmetric Synthesis of Pipecolic Acid and Derivatives Source: thieme-connect.com URL:

[2] Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives Source: acs.org URL:

[3] Organic & Biomolecular Chemistry (Biocatalytic imine reduction) Source: rsc.org URL:

[4] A Structural Biology Approach Enables the Development of Antimicrobials Targeting Bacterial Immunophilins Source: researchgate.net URL:

[5] Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: researchgate.net URL:

The Stereochemical Imperative: Mechanistic Origins of Ropivacaine R(+)-Enantiomer Toxicity

Executive Summary

The development of modern amino-amide local anesthetics represents a triumph of stereochemistry in drug design. While racemic mixtures like bupivacaine have historically dominated regional anesthesia, their clinical utility is severely bottlenecked by catastrophic cardiotoxicity upon accidental intravascular injection. Ropivacaine was engineered specifically to circumvent this liability by being synthesized exclusively as a pure S(-)-enantiomer.

This technical whitepaper dissects the precise molecular, electrophysiological, and bioenergetic mechanisms that render the R(+)-enantiomer of ropivacaine profoundly more toxic than its S(-) counterpart. Designed for drug development professionals and toxicologists, this guide bridges basic receptor kinetics with whole-organ toxicity, providing actionable experimental protocols for evaluating chiral toxicity.

Molecular Architecture & The Chiral Liability

Ropivacaine belongs to the pipecoloxylidide family of local anesthetics. Its molecular structure features a chiral center at the piperidine ring, yielding two optically active stereoisomers: S(-) and R(+). Furthermore, ropivacaine possesses a propyl group on the amine portion, in contrast to the butyl group found in bupivacaine. This seemingly minor alkyl substitution drastically reduces ropivacaine's overall lipophilicity, establishing a baseline of lower systemic toxicity[1].

However, the true divergence in toxicity lies in the spatial orientation of the enantiomers. The "handedness" of the molecule dictates its receptor kinetics. The R(+)-enantiomer acts as a spatial mismatch for the rapid dissociation required during the cardiac cycle, leading to cumulative, fatal physiological disruptions[2].

Mechanistic Pathways of R(+)-Enantiomer Toxicity

Cardiac Sodium Channel (Nav1.5) Kinetics and "Dwell Time"

Local anesthetics exert their primary effect by crossing the lipid bilayer and binding to the intracellular domain of voltage-gated sodium channels (Nav) in their open or inactivated states[3]. In the myocardium (Nav1.5), the dissociation of the drug during diastole is critical for normal electrical conduction.

The cardiotoxicity of the R(+)-enantiomer is fundamentally a kinetic problem. The R(+)-isomer exhibits a significantly prolonged "dwell time" within the Nav1.5 pore compared to the S(-)-isomer[2]. During high heart rates (tachycardia), this slow diastolic recovery results in a phenomenon known as use-dependent block . The cumulative blockade of sodium channels severely depresses the maximum rate of depolarization (

Mitochondrial Bioenergetic Collapse

Beyond electrophysiology, local anesthetics exhibit direct cytotoxicity by penetrating the mitochondrial inner membrane. Because the R(+)-enantiomer interacts unfavorably with mitochondrial enzymatic complexes, it causes a stereoselective depression of mitochondrial ATP synthesis in fast-metabolizing cells like cardiomyocytes[5][6]. This intracellular ATP depletion directly impairs the actin-myosin cross-bridge cycling, resulting in severe negative inotropy (loss of contractility) that is highly resistant to standard resuscitation efforts.

Central Nervous System (CNS) Toxicity Thresholds

CNS toxicity typically precedes cardiotoxicity and follows a biphasic progression. At lower plasma concentrations, the R(+)-enantiomer crosses the blood-brain barrier and blocks inhibitory cortical neurons (GABAergic pathways), leading to generalized convulsions[6]. At higher concentrations, it causes global CNS depression. In vivo animal models demonstrate that the convulsive threshold for R(+)-enantiomers is significantly lower than that of S(-)-enantiomers, making the margin of safety dangerously narrow[7].

Visualizing the Toxicity Cascade

Caption: Divergent mechanistic pathways of R(+) and S(-) enantiomers on cardiac electrophysiology and bioenergetics.

Quantitative Toxicity Profiles

The following table synthesizes the stereoselective differences between ropivacaine enantiomers and racemic bupivacaine, illustrating why the pure S(-)-enantiomer formulation was clinically mandated.

| Parameter | S(-)-Ropivacaine (Clinical) | R(+)-Ropivacaine (Experimental) | Racemic Bupivacaine (RS) |

| Lipophilicity (Partition Coefficient) | 115.0 | 115.0 | 346.0 |

| Nav1.5 Diastolic Recovery Time | Fast ( | Slow ( | Very Slow ( |

| Atrioventricular Conduction Delay | Minimal at clinical doses | Significant dose-dependent delay | Severe delay |

| Relative Convulsive Dose (CNS) | High (Safer) | Low (Toxic) | Lowest (Highly Toxic) |

| Inotropic Depression | Moderate | Severe | Profound |

Data synthesized from comparative stereoselective studies on local anesthetics[1][4].

Experimental Validation Protocols

To rigorously evaluate the stereoselective toxicity of chiral drug candidates, researchers must employ self-validating experimental systems. Below are the definitive methodologies for isolating kinetic and whole-organ toxicities.

Protocol A: Whole-Cell Patch-Clamp for Nav1.5 Kinetics

Causality Insight: Single-cell patch-clamping is mandatory to isolate the specific dissociation kinetics of the drug from the Nav1.5 pore without the confounding variables of tissue pharmacokinetics or autonomic nervous system reflexes.

Step-by-Step Methodology:

-

Cell Isolation: Isolate fresh ventricular myocytes from adult guinea pigs using a Langendorff retrograde perfusion system with collagenase type II. Rationale: Guinea pig action potentials closely mimic human cardiac electrophysiology.

-

Seal Formation: Establish a giga-ohm seal (>1 G

) using borosilicate glass pipettes filled with a Cs+-based intracellular solution (to block K+ currents and isolate Na+ currents). -

Baseline Recording: Voltage-clamp the cell at a holding potential of -100 mV. Apply a 20 ms test pulse to -20 mV at 0.1 Hz to record the baseline peak

(sodium current). -

Use-Dependent Block Assessment: Perfuse the chamber with the R(+)-enantiomer. Apply a high-frequency pulse train (e.g., 10 Hz for 10 seconds) to simulate tachycardia.

-

Recovery Kinetics: Measure the fractional recovery of

by applying single test pulses at increasing intervals (10ms to 5000ms) post-train. -

Self-Validation (Washout): Perfuse with drug-free extracellular solution for 5 minutes. The

must recover to >90% of baseline. Failure to recover indicates cell rundown or irreversible cytotoxicity, invalidating the kinetic data.

Caption: Step-by-step experimental workflow for validating stereoselective Nav1.5 receptor kinetics.

Protocol B: Isolated Langendorff Heart Model for Dromotropic Effects

Causality Insight: While patch-clamping proves molecular mechanism, an intact whole-heart model is required to prove that the delayed Nav1.5 dissociation translates into physical atrioventricular (AV) node conduction failure (dromotropic toxicity).

Step-by-Step Methodology:

-

Heart Excision & Cannulation: Rapidly excise a rabbit heart and cannulate the aorta on a Langendorff apparatus. Perfuse retrogradely with oxygenated Krebs-Henseleit buffer at constant pressure (70 mmHg) and 37°C.

-

Electrode Placement: Place bipolar stimulating electrodes on the right atrium and recording electrodes on the right ventricle to continuously monitor the PR interval (AV conduction time) and QRS duration.

-

Equilibration: Allow the heart to beat spontaneously for 30 minutes to stabilize baseline hemodynamics and electrophysiology.

-

Stereoisomer Infusion: Infuse increasing concentrations (0.5, 1.0, 5.0, and 10

M) of the R(+)-enantiomer. Record the percentage prolongation of the PR interval at each concentration[4]. -

Comparative Analysis: Wash out the system, equilibrate, and repeat with the S(-)-enantiomer. The R(+)-enantiomer will demonstrate a statistically significant, stereoselective lengthening of the AV conduction time at lower concentrations compared to the S(-)-isomer[4].

Conclusion

The toxicity of ropivacaine's R(+)-enantiomer is not a generalized chemical hazard, but a highly specific stereochemical mismatch. By exhibiting a prolonged dwell time within the cardiac Nav1.5 channel and aggressively disrupting mitochondrial bioenergetics, the R-isomer triggers a lethal cascade of use-dependent conduction block and contractile failure. The deliberate engineering of ropivacaine as a pure S(-)-enantiomer effectively eliminates this kinetic liability, transforming a potentially fatal molecule into one of the safest long-acting local anesthetics in modern clinical practice.

References

- Source: tandfonline.

- Source: benthamdirect.

- Source: scispace.

- 1995 Gaston Labat Lecture. Ropivacaine. White Knight or Dark Horse?

- Source: researchgate.

- Source: mattioli1885journals.

- Source: nih.

Sources

- 1. mattioli1885journals.com [mattioli1885journals.com]

- 2. 1995 Gaston Labat Lecture. Ropivacaine. White knight or dark horse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The cardiotoxicity of local anesthetics: the place of ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. scispace.com [scispace.com]

An In-Depth Technical Guide to the In-Vitro Activity of N-Alkyl-Substituted Piperidine-2-Carboxamides

Section 1: Introduction

The piperidine ring is a foundational six-membered nitrogen-containing heterocycle that serves as a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to numerous pharmaceuticals, valued for their synthetic tractability and diverse biological activities.[1] Within this broad class, N-alkyl-substituted piperidine-2-carboxamides represent a particularly significant family of compounds.

Structurally characterized by a carboxamide functional group at the C2 position of the piperidine ring and an alkyl substituent on the ring nitrogen, these molecules have been extensively developed as potent local anesthetics.[2][3][4] Prominent clinical examples include ropivacaine (N-propyl substituted) and levobupivacaine (N-butyl substituted), which are the pure S-enantiomers of their respective parent compounds.[5][6][7] Their primary mechanism of action involves the blockade of voltage-gated sodium channels in nerve fibers, thereby preventing pain signal transmission.[8]

Beyond local anesthesia, the versatile piperidine carboxamide core is being explored for a range of other therapeutic applications. Research has demonstrated the potential of certain derivatives as anticancer agents, specifically as inhibitors of kinases like Anaplastic Lymphoma Kinase (ALK), which are critical for tumor cell proliferation.[9] Furthermore, various piperidine derivatives have shown promise as antimicrobial agents and modulators of other enzyme systems.[10]

This technical guide provides a comprehensive overview of the in-vitro methodologies used to characterize the activity of N-alkyl-substituted piperidine-2-carboxamides. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, expert rationale for experimental choices, and an analysis of the critical structure-activity relationships that govern the efficacy and safety of this important class of molecules.

Section 2: Core Mechanisms of Action

The biological activity of N-alkyl-substituted piperidine-2-carboxamides is primarily dictated by their interaction with specific protein targets. Understanding these mechanisms at a molecular level is fundamental to both interpreting in-vitro data and designing next-generation compounds with improved therapeutic profiles.

Primary Target: Voltage-Gated Sodium Channels

For their application as local anesthetics, the principal target is the voltage-gated sodium (Nav) channel embedded in the neuronal membrane. These channels are responsible for the rapid influx of sodium ions that initiates and propagates action potentials along nerve axons.

Mechanism of Blockade: N-alkyl-substituted piperidine-2-carboxamides are weak bases (pKa ≈ 8.1) and exist in both a charged (cationic) and uncharged (neutral) form at physiological pH.[5] The neutral form is lipid-soluble and can readily cross the neuronal membrane. Once inside the axoplasm, an equilibrium is re-established, and the cationic form binds to a specific receptor site within the pore of the Nav channel. This binding physically occludes the channel, stabilizing it in an inactivated state and preventing the influx of sodium ions. The net effect is a halt in nerve impulse conduction, resulting in a loss of sensation in the innervated area. Hydrophobicity is a key determinant of both potency and duration of action, as it influences the drug's ability to partition into the nerve membrane and access its binding site.[8]

Emerging Targets: Kinases and Other Enzymes

The structural features of piperidine carboxamides make them suitable scaffolds for targeting other protein families, particularly enzymes involved in oncogenesis.

-

Anaplastic Lymphoma Kinase (ALK): Certain piperidine carboxamide derivatives have been designed and evaluated as inhibitors of ALK, a receptor tyrosine kinase whose aberrant activity drives the growth of various cancers.[9] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of ALK and preventing the phosphorylation of downstream signaling molecules, thereby inhibiting tumor cell proliferation.[9]

-

Other Enzymes: The piperidine scaffold has also been incorporated into inhibitors of other enzymes, such as farnesyltransferase and sarcoplasmic reticulum (Ca-Mg)ATPase, highlighting the platform's versatility.[10]

Section 3: A Framework for In-Vitro Evaluation

A systematic in-vitro evaluation is essential to characterize the potency, selectivity, safety, and drug-like properties of novel N-alkyl-substituted piperidine-2-carboxamides. The following workflow outlines a logical progression of key experiments.

Cytotoxicity and Therapeutic Index Assessment

Cytotoxicity testing is a fundamental first step in drug discovery to assess a compound's potential toxicity and to determine its therapeutic index—the ratio between its toxic dose and its therapeutic dose.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The principle relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[12][13]

Expert Rationale: This assay is chosen for its high-throughput compatibility and its ability to provide a quantitative measure of metabolic health. A decrease in formazan production correlates directly with a loss of cell viability, providing a clear readout of a compound's cytotoxic effect. To assess selectivity, the assay should be performed on both target cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for leukemia) and non-cancerous control cell lines (e.g., HEK293 human embryonic kidney cells).[11][14] A compound that is highly toxic to cancer cells but shows low toxicity to normal cells has a favorable selectivity index and is a more promising therapeutic candidate.[11]

Step-by-Step Methodology:

-

Cell Seeding: Harvest cells in their logarithmic growth phase. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.[11] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM). After 24 hours, remove the old medium and treat the cells with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent).[11]

-

Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C with 5% CO₂.[11]

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11][15] Incubate for an additional 3-4 hours, during which viable cells will convert the MTT to formazan.[12][15]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the purple formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11][15]

-

Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13][15] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11][12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening

Given the broad biological potential of piperidine derivatives, screening for antimicrobial activity is a valuable secondary assessment.

The disc diffusion method is a standard, qualitative technique to assess the antimicrobial activity of test compounds against various bacterial and fungal strains.[1]

Expert Rationale: This method provides a rapid and visually intuitive screen for antimicrobial effects. The size of the zone of inhibition around the disc directly corresponds to the compound's ability to halt the growth of the microorganism. It is crucial to test against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans), to understand the spectrum of activity.[1][16][17]

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]

-

Plate Inoculation: Uniformly spread the microbial suspension over the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disc Application: Sterilize paper discs (e.g., 6 mm Whatman No. 1 filter paper).[1] Impregnate the discs with a known concentration of the test compound (e.g., 10 µL of a 10 mg/mL solution in ethanol or DMSO).[1]

-

Controls: Place a negative control disc (solvent only) and a positive control disc (a standard antibiotic like ampicillin) on the agar surface.[16]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 18-24 hours at 37°C for bacteria).[16]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.

In-Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for drug development. In-vitro metabolic stability is a key parameter that predicts how quickly a compound will be cleared by the liver.

This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in human liver microsomes.[18][19]

Expert Rationale: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes and are a cost-effective, high-throughput model for predicting hepatic clearance.[18][19] A compound that is metabolized too quickly will have a short half-life in the body, potentially limiting its therapeutic efficacy. This assay helps identify such liabilities early in the discovery process.[20]

Step-by-Step Methodology:

-

Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[20] Prepare a solution of the required cofactor, NADPH.[19][20]

-

Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (e.g., final protein concentration of 0.5 mg/mL), buffer, and the test compound (e.g., final concentration of 1 µM).[18][20] Pre-warm the mixture at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.[19][20]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.[18][21]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.[20]

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line represents the elimination rate constant. From this, calculate the in-vitro half-life (t½) and the intrinsic clearance (Clint).[20]

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR studies explore how modifications to a molecule's chemical structure affect its biological activity and physicochemical properties. For N-alkyl-substituted piperidine-2-carboxamides, SAR is crucial for optimizing potency while minimizing toxicity.

The Role of the N-Alkyl Substituent

The N-alkyl group is a key determinant of activity.

-

Chain Length: Increasing the length of the N-alkyl chain (e.g., from propyl in ropivacaine to butyl in bupivacaine) generally increases lipophilicity and potency.[2][8] However, this can also lead to increased toxicity, particularly cardiotoxicity.[2] The longer N-butyl group in bupivacaine is thought to interact more strongly with the channel, potentially slowing deactivation kinetics via a 'foot-in-the-door' mechanism, which may contribute to its higher toxicity compared to the N-propyl ropivacaine.[5]

-

Fluorination: Selective introduction of fluorine atoms into the N-alkyl side chain is a modern medicinal chemistry strategy to fine-tune properties. Fluorination can modulate the basicity (pKa) of the piperidine nitrogen and significantly alter lipophilicity and metabolic stability.[22] For instance, fluorinated derivatives have been shown to be more readily oxidized in human liver microsomes, with degradation rates correlating with increasing lipophilicity.[22]

Impact of Stereochemistry

These molecules possess a chiral center at the C2 position of the piperidine ring. Biological systems are chiral, and thus enantiomers often exhibit different pharmacological and toxicological profiles.

-

Potency and Safety: For local anesthetics like bupivacaine, the pure S-enantiomer (levobupivacaine) was developed because it exhibits a safer clinical profile, with less central nervous system and cardiotoxicity than the racemic mixture or the R-enantiomer.[6][23] While potency differences between enantiomers can be modest, the safety advantages are often significant.[5][8]

Data Summary: SAR Trends

The following table summarizes key SAR trends for this class of compounds, focusing on their activity as local anesthetics.

| Compound | N-Alkyl Group | Stereochemistry | Relative Lipophilicity | Relative Potency | Key Observation |

| Ropivacaine | n-Propyl | S-enantiomer | Lower | High | Reduced cardiotoxicity compared to bupivacaine.[7] |

| Bupivacaine | n-Butyl | Racemic (R/S) | Higher | Very High | Higher potency but greater risk of cardiotoxicity.[6][8] |

| Levobupivacaine | n-Butyl | S-enantiomer | Higher | Very High | Similar potency to racemic bupivacaine but with an improved safety profile.[5][23] |

| Fluorinated Analogs | e.g., Fluoro-propyl | Diastereomers | Variable | Variable | Properties like pKa, solubility, and metabolic stability are modulated by fluorine position.[22] |

Section 5: Conclusion and Future Directions

N-alkyl-substituted piperidine-2-carboxamides are a clinically vital and scientifically rich class of molecules. Their in-vitro evaluation requires a multi-assay approach, integrating assessments of primary activity, cytotoxicity, and ADME properties to build a comprehensive profile. The well-defined structure-activity relationships, particularly concerning the N-alkyl substituent and stereochemistry, provide a robust framework for rational drug design.

Future research will likely focus on two key areas. First, the continued refinement of local anesthetics by designing novel analogs with an even wider margin of safety, potentially through strategies like targeted fluorination to optimize metabolic stability and reduce systemic exposure.[22] Second, the expansion of the piperidine carboxamide scaffold into new therapeutic areas, such as oncology, by leveraging its proven drug-like properties to design potent and selective inhibitors against novel biological targets.[9][24] The systematic in-vitro methodologies detailed in this guide will remain central to advancing these research and development efforts.

References

- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.

- Manivannan, E., & Chaturvedi, S. C. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(5), 6335-6340.

- (n.d.). MTT Assay Protocol.

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

- Goel, K. K., Gajbhiye, A., Anu, & Nidhi, M. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Pharmacy Research, 4(10), 3561-3563.

-

González, T., Arias, C., Caballero, R., Delpón, E., & Tamargo, J. (2002). Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. British Journal of Pharmacology, 137(8), 1269–1279. Retrieved from [Link]

- Mercell. (n.d.). Metabolic stability in liver microsomes.

- International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.

-

Semantic Scholar. (2015, August 22). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

-

IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

-

protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

-

Taylor & Francis Online. (2008, October 4). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Retrieved from [Link]

-

Yeskaliyeva, B., et al. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 653. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Zimmer, L., et al. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2098-2106. Retrieved from [Link]

-

Science.gov. (n.d.). bupivacaine ropivacaine levobupivacaine: Topics. Retrieved from [Link]

-

Ekenstam, B. A., Egner, B., & Pettersson, G. (1957). Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. Acta Chemica Scandinavica, 11, 1183-1190. Retrieved from [Link]

- (n.d.). levobupivacaine.

- Singh, A. P., & Siddiqui, S. Z. (2016). Levobupivacaine versus Ropivacaine: A Comparative Study of the Analgesic and Hemodynamic Spectrum. Journal of Clinical and Diagnostic Research, 10(4), UC01–UC04.

-

Medicinal Chemistry Lectures Notes. (2012, January 22). Structure-activity Relationship of Local anesthetics. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 4875. Retrieved from [Link]

-

Zhang, Y., et al. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105931. Retrieved from [Link]

-

Stankovičová, H., et al. (1995). Effect of local anesthetic [2-(alkyloxy)phenyl]-2-(1-piperidinyl)ethyl esters of carbamic acid on the activity of purified sarcoplasmic reticulum (Ca-Mg)ATPase. General Physiology and Biophysics, 14(5), 415-425. Retrieved from [Link]

-

Solomon, V. R., et al. (2010). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Drug Discoveries & Therapeutics, 4(5), 315-322. Retrieved from [Link]

-

Li, Y., et al. (2013, September 15). Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorganic & Medicinal Chemistry, 21(18), 5485-5494. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. Retrieved from [Link]

- (1957). Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. Acta Chemica Scandinavica.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. scispace.com [scispace.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. (PDF) Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl [research.amanote.com]

- 5. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bupivacaine ropivacaine levobupivacaine: Topics by Science.gov [science.gov]

- 7. ijss-sn.com [ijss-sn.com]

- 8. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 9. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]